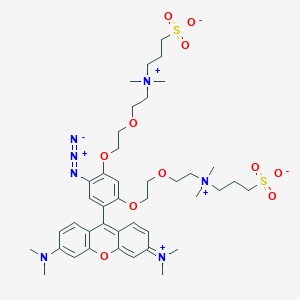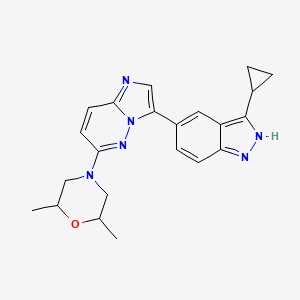
Icmt-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icmt-IN-5 is a chemical compound known for its inhibitory effects on isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing C-terminal CaaX motifs. This modification is crucial for the proper localization and function of these proteins, many of which are involved in oncogenic processes .
Métodos De Preparación
The synthesis of Icmt-IN-5 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to meet the demand for research and therapeutic applications .
Análisis De Reacciones Químicas
Icmt-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on this compound, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its solubility and bioavailability.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can introduce new functional groups to the molecule. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
Icmt-IN-5 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of ICMT in various biochemical pathways.
Biology: Researchers use this compound to investigate the effects of ICMT inhibition on cell signaling and protein localization.
Medicine: this compound shows potential as a therapeutic agent in cancer treatment due to its ability to inhibit the post-translational modification of oncogenic proteins.
Industry: The compound is used in the development of new drugs targeting ICMT and related pathways
Mecanismo De Acción
Icmt-IN-5 exerts its effects by inhibiting the activity of ICMT, an enzyme responsible for the methylation of isoprenylated cysteine residues in proteins. This inhibition disrupts the proper localization and function of these proteins, many of which are involved in cell signaling pathways such as the Ras/Raf/Mek/Erk pathway. By preventing the methylation of these proteins, this compound can reduce their oncogenic potential and inhibit cancer cell growth .
Comparación Con Compuestos Similares
Icmt-IN-5 is unique among ICMT inhibitors due to its high potency and specificity. Similar compounds include:
Cysmethynil: Another ICMT inhibitor, but with lower solubility and bioavailability compared to this compound.
UCM-1336: A potent ICMT inhibitor used in glioblastoma research.
Compound 2: A newly identified ICMT inhibitor with improved water solubility compared to cysmethynil
This compound stands out due to its balanced properties of potency, specificity, and solubility, making it a valuable tool in both research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H28FNO |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-2-fluoro-4-methylaniline |
InChI |
InChI=1S/C22H28FNO/c1-17-9-10-20(19(23)15-17)24-13-11-22(18-7-5-4-6-8-18)12-14-25-21(2,3)16-22/h4-10,15,24H,11-14,16H2,1-3H3 |
Clave InChI |
NFWPGISCHCCXFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)






